![molecular formula C7H6ClNO4S B1435395 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid CAS No. 1803603-82-8](/img/structure/B1435395.png)
5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid is C7H6ClNO4S . Its molecular weight is 235.65 g/mol . The InChI code is 1S/C7H6ClNO4S/c1-14(12,13)6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid is a white crystalline powder. It has a molecular weight of 235.65 g/mol . The compound is soluble in water, ethanol, and methanol.Scientific Research Applications
Synthesis and Chemical Reactions
5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid plays a role in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of benzoxazoles from carboxylic acids, where methanesulfonic acid acts as an effective catalyst. This process involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, yielding high yields of benzoxazoles under conditions compatible with various substituents (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, methanesulphenyl chloride, a related compound, has been used to afford derivatives of salicylic acids, showcasing the versatility of sulfur-containing reagents in organic synthesis (Brown, Landquist, & Summers, 1978).
Catalytic and Synthetic Applications
Methanesulfonic acid, a related compound, has found applications in catalyzing the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids. This method stands out for its simplicity, easy handling, and the ability to use diverse carboxylic acids, providing an efficient route to benzothiazoles (Sharghi & Asemani, 2009). Furthermore, methanesulfonic acid has been employed as a catalyst in the esterification of carboxylic acids with alcohols, highlighting its role as a reusable and environmentally friendly catalyst in organic synthesis (Jiang, 2005).
Environmental and Biodegradation Studies
In environmental research, the fate of halogenated and nonhalogenated heterocyclic compounds, which could include chlorinated pyridines similar to 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid, has been investigated in anoxic aquifer slurries. Such studies are crucial for understanding the biodegradation pathways and environmental impact of these compounds (Adrian & Suflita, 1994).
Safety and Hazards
The safety information for 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-chloro-2-methylsulfonylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCOSDUUCOMYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid | |
CAS RN |
1803603-82-8 | |
Record name | 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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